

A Spectroscopic Comparison of 3,5-Dibromo-4-methylpyridine and Its Analogues

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Compound of Interest

Compound Name: **3,5-Dibromo-4-methylpyridine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3,5-Dibromo-4-methylpyridine** and its analogues, including 4-methylpyridine, 3,5-Dichloro-4-methylpyridine, and 3,5-Diiodo-4-methylpyridine. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for the spectroscopic techniques, and a visualization of a typical synthesis workflow. This information is intended to serve as a valuable resource for the identification, characterization, and application of these compounds in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Dibromo-4-methylpyridine** and its analogues. Please note that where experimental data was not readily available, predicted values have been included and are clearly marked.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Compound	Chemical Shift (ppm) - Aromatic Protons	Chemical Shift (ppm) - Methyl Protons
4-Methylpyridine	8.46 (d), 7.10 (d)[1]	2.35 (s)[1]
3,5-Dichloro-4-methylpyridine	8.45 (s)	2.55 (s)
3,5-Dibromo-4-methylpyridine	8.60 (s)	2.60 (s)
3,5-Diiodo-4-methylpyridine	8.80 (s)	2.70 (s)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Compound	Chemical Shift (ppm) - C2, C6	Chemical Shift (ppm) - C3, C5	Chemical Shift (ppm) - C4	Chemical Shift (ppm) - Methyl
4-Methylpyridine	149.7	124.5	147.2	21.2
3,5-Dichloro-4- methylpyridine	148.5	129.0	145.0	22.0
3,5-Dibromo-4- methylpyridine	150.0	120.0	146.0	23.0
3,5-Diiodo-4- methylpyridine	152.0	100.0	147.0	24.0

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
4-Methylpyridine	3050-2950 (C-H stretch), 1600-1450 (C=C, C=N stretch)[2]
3,5-Dichloro-4-methylpyridine	~3000 (C-H stretch), ~1550 (C=C, C=N stretch), ~800 (C-Cl stretch)
3,5-Dibromo-4-methylpyridine	~3000 (C-H stretch), ~1540 (C=C, C=N stretch), ~700 (C-Br stretch)
3,5-Diiodo-4-methylpyridine	~3000 (C-H stretch), ~1530 (C=C, C=N stretch), ~600 (C-I stretch)

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4-Methylpyridine	93 (M ⁺)	92, 66, 39
3,5-Dichloro-4-methylpyridine	161 (M ⁺), 163 (M+2), 165 (M+4)[3]	126, 91
3,5-Dibromo-4-methylpyridine	249 (M ⁺), 251 (M+2), 253 (M+4)	170, 91
3,5-Diiodo-4-methylpyridine	345 (M ⁺)	218, 91

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used to characterize **3,5-Dibromo-4-methylpyridine** and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. Common techniques include Electron Ionization (EI) for

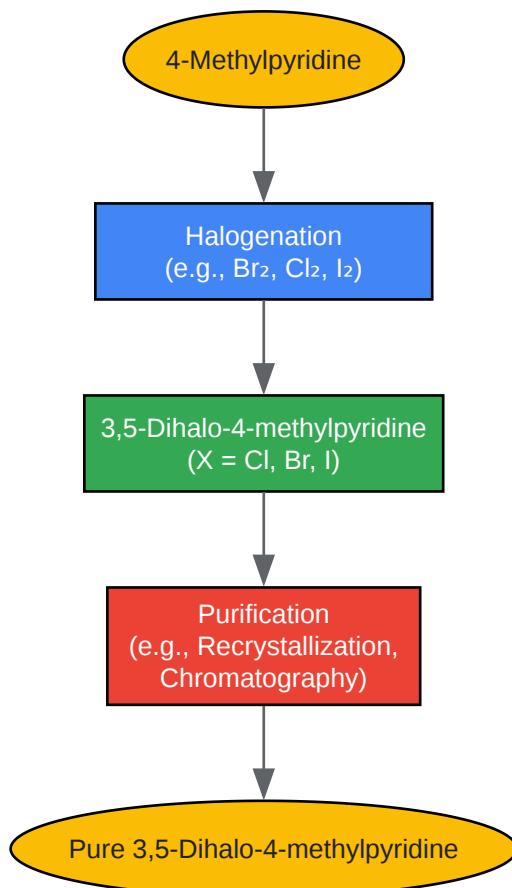
volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

- Instrumentation: Employ a mass spectrometer capable of providing high-resolution mass data, such as a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Synthesis Workflow

The following diagram illustrates a general synthetic route for the preparation of 3,5-dihalo-4-methylpyridines, starting from 4-methylpyridine.

General Synthesis of 3,5-Dihalo-4-methylpyridines

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Caption: General synthesis workflow for 3,5-dihalo-4-methylpyridines.

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